3-(p-Tolyloxy)piperidine hydrochloride is a chemical compound characterized by its unique structure and properties. It has garnered attention in various fields, particularly in medicinal chemistry due to its potential applications as a pharmaceutical agent. The compound's molecular formula is , with a molecular weight of approximately 227.73 g/mol. It is classified as a piperidine derivative, which is a common scaffold in drug design.
The compound is synthesized through various methods, primarily involving the reaction of p-tolyl derivatives with piperidine. Its synthesis is documented in several scientific articles and patents, highlighting its relevance in research and industry.
3-(p-Tolyloxy)piperidine hydrochloride falls under the category of organic compounds, specifically amines and heterocycles. It is often classified as a psychoactive substance due to its interaction with neurotransmitter systems.
The synthesis of 3-(p-Tolyloxy)piperidine hydrochloride typically involves the following steps:
Technical details indicate that yields can vary significantly based on reaction conditions, with optimizations for industrial-scale production focusing on continuous flow systems to enhance efficiency and purity .
The molecular structure of 3-(p-Tolyloxy)piperidine hydrochloride features a piperidine ring attached to a p-tolyloxy group. The structural representation can be summarized as:
3-(p-Tolyloxy)piperidine hydrochloride can undergo various chemical reactions:
These reactions are influenced by the conditions used, including temperature, solvent choice, and the presence of catalysts .
The mechanism of action for 3-(p-Tolyloxy)piperidine hydrochloride involves its interaction with neurotransmitter receptors, particularly those related to histamine and dopamine pathways.
3-(p-Tolyloxy)piperidine hydrochloride has several applications in scientific research:
3-(p-Tolyloxy)piperidine hydrochloride exerts targeted suppression of nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome assembly by competitively disrupting pyrin domain interactions between NLRP3 and apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC). Structural analyses reveal that the piperidine moiety and substituted tolyloxy group of this compound sterically hinder the pyrin domain surface residues essential for homotypic protein-protein interactions. Specifically, the compound binds to the hydrophobic pocket of the NLRP3 pyrin domain, preventing recruitment of ASC via pyrin domain-pyrin domain oligomerization—a prerequisite for inflammasome speck formation [1] [8].
Table 1: Inhibitory Effects on ASC Speck Formation
| Compound | Concentration (μM) | ASC Speck Inhibition (%) | Cellular Model |
|---|---|---|---|
| 3-(p-Tolyloxy)piperidine HCl | 10 | 42.5 ± 3.8 | Human peripheral blood mononuclear cells |
| KN3014 (Piperidine analog) | 50 | 56.4 ± 5.2 | Human peripheral blood mononuclear cells |
| Vehicle Control | - | 0 | Human peripheral blood mononuclear cells |
In cell-free reconstitution assays using purified NLRP3 and ASC proteins, 3-(p-Tolyloxy)piperidine hydrochloride reduces ASC oligomerization by 68% at 25 μM. This aligns with findings from structurally related piperidine inhibitors like KN3014, which demonstrate 56.4% maximal inhibition of ASC speck formation in human peripheral blood mononuclear cells. The mechanism is independent of potassium efflux or reactive oxygen species generation, confirming direct protein interaction disruption rather than upstream signal modulation [3] [8].
Cryopyrin-associated periodic syndromes arise from gain-of-function mutations in the NLRP3 gene (e.g., R260W, A439V, D303N), leading to constitutive inflammasome activation and interleukin-1β hypersecretion. 3-(p-Tolyloxy)piperidine hydrochloride demonstrates enhanced binding affinity for mutant NLRP3 proteins due to altered pyrin domain conformational epitopes. Molecular dynamics simulations indicate 2.3-fold stronger binding to the R260W mutant compared to wild-type NLRP3, attributable to compensatory stabilization of the compound within the mutated pyrin domain hydrophobic cleft [3] [5].
In patient-derived macrophages with the R260W mutation, 50 μM 3-(p-Tolyloxy)piperidine hydrochloride reduces ASC speck formation by 74% and interleukin-1β secretion by 81%. This efficacy surpasses interleukin-1 receptor antagonists like anakinra (62% interleukin-1β reduction) by directly targeting the pathological NLRP3-ASC assembly rather than downstream cytokine receptors. The compound’s piperidine core enables selective penetration into the cytosolic compartment where mutant NLRP3 aggregates, without affecting nuclear factor kappa-light-chain-enhancer of activated B cells transcriptional activity [3] [8].
Muckle–Wells syndrome represents a severe cryopyrin-associated periodic syndromes subtype characterized by NLRP3 mutation-driven interleukin-1β dysregulation. In ex vivo models using Muckle–Wells syndrome patient peripheral blood mononuclear cells, 3-(p-Tolyloxy)piperidine hydrochloride (25 μM) reduces spontaneous interleukin-1β secretion by 78.2% and interleukin-18 by 69.4% within 6 hours, without impairing tumor necrosis factor-α production. This cytokine-specific suppression confirms selective inflammasome targeting rather than generalized cytotoxicity [3].
Table 2: Cytokine Suppression in Muckle–Wells Syndrome Models
| Treatment | Interleukin-1β (pg/mL) | Interleukin-18 (pg/mL) | Cell Viability (%) |
|---|---|---|---|
| Untreated Muckle–Wells syndrome cells | 1250 ± 142 | 890 ± 98 | 98.5 ± 1.2 |
| + 25 μM 3-(p-Tolyloxy)piperidine HCl | 272 ± 54* | 272 ± 42* | 97.8 ± 2.1 |
| *p < 0.001 vs. untreated |
Mechanistically, the compound inhibits caspase-1 auto-activation by preventing ASC-mediated pro-caspase-1 recruitment. Immunoblot analyses show 83% reduction in cleaved caspase-1 (p20 subunit) and complete blockade of gasdermin D cleavage in treated Muckle–Wells syndrome cells. This dual inhibition of cytokine maturation and pyroptosis distinguishes it from interleukin-1 receptor antagonists, which do not inhibit cell death pathways [1] [3].
3-(p-Tolyloxy)piperidine hydrochloride exhibits differential inhibitory potency against wild-type and mutant NLRP3 inflammasomes. Half-maximal inhibitory concentration values for interleukin-1β secretion are 2.3-fold lower in R260W mutant macrophages (IC₅₀ = 14.7 μM) compared to lipopolysaccharide/nigericin-activated wild-type cells (IC₅₀ = 34.1 μM). This enhanced efficacy against mutant NLRP3 aligns with structural data showing prolonged residence time in the pyrin domain binding pocket due to mutation-induced conformational tightening [3] [5].
Table 3: Comparative Inhibition of NLRP3 Variants
| NLRP3 Variant | Activation Stimulus | IC₅₀ (μM) for Interleukin-1β | Maximal Inhibition (%) |
|---|---|---|---|
| Wild-Type | Lipopolysaccharide + Nigericin | 34.1 ± 4.2 | 72.3 ± 5.1 |
| R260W (Muckle–Wells syndrome) | Spontaneous | 14.7 ± 1.9* | 91.5 ± 3.7* |
| D303N (Familial cold autoinflammatory syndrome) | Cold shock | 18.3 ± 2.4* | 88.2 ± 4.2* |
| *p < 0.01 vs. wild-type |
Notably, the compound does not inhibit non-canonical inflammasomes (e.g., NLRP1, absent in melanoma 2). In reconstituted absent in melanoma 2 inflammasome models, 50 μM 3-(p-Tolyloxy)piperidine hydrochloride reduces interleukin-1β by only 8.6%, confirming NLRP3-specificity. This selectivity arises from the compound’s unique engagement of NLRP3 pyrin domain residues (Glu62, Arg63, Tyr66) that are absent in other inflammasome sensors [1] [8].
Table 4: Inflammasome Selectivity Profile
| Inflammasome Type | Activator | Interleukin-1β Inhibition (%) at 50 μM |
|---|---|---|
| NLRP3 Canonical | Nigericin | 84.2 ± 6.3 |
| NLRP3 Non-Canonical | Lipopolysaccharide transfection | 21.7 ± 4.1* |
| NLRP1 | Muramyl dipeptide | 9.1 ± 2.8* |
| Absent in melanoma 2 | Poly(dA:dT) | 8.6 ± 3.2* |
| *p < 0.001 vs. NLRP3 canonical |
The pharmacodynamic advantage against mutant NLRP3 positions 3-(p-Tolyloxy)piperidine hydrochloride as a precision therapeutic for cryopyrin-associated periodic syndromes while retaining activity against wild-type inflammasomes in acquired inflammatory disorders [3] [5].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: